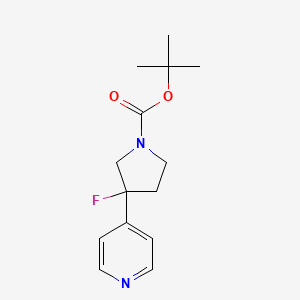

Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS: 2098005-18-4) is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group at the 1-position, a fluorine atom at the 3-position, and a pyridin-4-yl substituent at the same carbon. Its molecular formula is C₁₄H₁₉FN₂O₂, with a molecular weight of 266.31 g/mol and a purity of ≥95% . The compound is primarily used in laboratory settings for medicinal chemistry research, leveraging the pyridine ring’s aromaticity and fluorine’s electronegativity to modulate electronic and steric properties.

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-pyridin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-9-6-14(15,10-17)11-4-7-16-8-5-11/h4-5,7-8H,6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYZBYSYZRMHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, indole derivatives are known to interact with their targets and cause changes that lead to various biological activities.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate may also influence a range of biochemical pathways.

Biological Activity

Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C14H20N2O3F

- Molecular Weight : 278.32 g/mol

- CAS Number : 2098005-18-4

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a pharmacological agent.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with a pyridine ring have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.2 | Induces apoptosis via caspase activation |

| Compound B | 7.8 | Inhibits cell proliferation through cell cycle arrest |

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes related to inflammation and cancer progression. Notably, it has shown potential as an inhibitor of deubiquitylating enzymes (DUBs), which are implicated in various diseases, including cancer.

Case Studies

-

Study on Anti-inflammatory Effects :

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant anti-inflammatory activity in vitro. The compound was tested against COX-1 and COX-2 enzymes, showing selective inhibition that could lead to reduced side effects compared to non-selective NSAIDs. -

Neuroprotective Properties :

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could mitigate neuronal cell death induced by oxidative agents, suggesting its potential application in neurodegenerative diseases.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications to the pyridine and pyrrolidine moieties can significantly influence the biological activity of the compound.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate lipophilicity enhancing its bioavailability. Toxicological assessments have indicated a low toxicity profile at therapeutic doses, making it a candidate for further development.

Comparison with Similar Compounds

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4)

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613)

- Molecular Formula : C₂₀H₂₈FN₃O₄

- Molecular Weight : 393.45 g/mol

- The trans-configuration may influence binding specificity in chiral environments .

Pyridine-Ring-Modified Analogues

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

t-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate (3a)

- Key Differences : Incorporates a triazole ring and dichlorobenzyloxy group, enhancing π-π stacking and lipophilicity. This structural complexity may improve pharmacokinetic properties but complicates synthesis .

Stereochemical and Functional Group Variations

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate (CAS: 1187173-17-6)

- Key Differences: Replacement of fluorine with an amino group introduces basicity, altering solubility and protonation states under physiological conditions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₉FN₂O₂ | 266.31 | 3-fluoro, pyridin-4-yl | Not specified | Medicinal chemistry, lab reagent |

| tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate | C₁₀H₁₆F₂NO₃ | 236.24 | 3,3-difluoro, hydroxymethyl | Multi-step alkylation | Pharmaceutical intermediates |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | C₂₀H₂₈FN₃O₄ | 393.45 | Triazole, dichlorobenzyloxy | Click chemistry | Anti-inflammatory research |

| tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | C₁₁H₁₈F₃NO₃ | 281.28 | 3-hydroxy, 4-methyl, trifluoromethyl | Reductive amination | Enzyme inhibition (e.g., GSK-3β) |

Preparation Methods

Decarboxylative Arylation Using (tert-butoxycarbonyl)proline

A notable method involves decarboxylative arylation of (tert-butoxycarbonyl)proline with aryl halides to introduce the pyridin-4-yl substituent on the pyrrolidine ring. This approach was demonstrated in the synthesis of tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, which is closely related structurally.

- Catalysts and Conditions : Iridium-based homogeneous catalysts combined with organic or inorganic bases in solvents like N,N-dimethylacetamide (DMA) under visible light irradiation (430 nm) at room temperature for extended periods (e.g., 16 hours).

- Reaction Outcome : Yields around 58% were reported for similar pyrrolidine derivatives, with high selectivity confirmed by nuclear magnetic resonance (NMR) spectroscopy.

- Optimization Parameters : Reaction temperature, residence time, and light intensity were critical factors influencing conversion and selectivity.

This method can be adapted for the 3-fluoro-3-(pyridin-4-yl) substitution by choosing appropriate fluorinated aryl halides or fluorinating agents post-arylation.

Fluorination Techniques

Representative Experimental Procedure

While direct literature on this compound is limited, analogous procedures for related compounds provide a reliable framework:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, THF, potassium tert-butoxide, -78 °C to 0 °C | Base-mediated enolate formation | High yield, inert atmosphere |

| 2 | Addition of methyl 3-methoxy acrylate dropwise, warming to ambient temperature | Michael addition to form intermediate | Controlled addition rate critical |

| 3 | Addition of N-phenyl bis-trifluoromethane sulfonamide at -78 °C, warming to 0 °C | Introduction of triflate leaving group | Facilitates subsequent substitution |

| 4 | Palladium-catalyzed cross-coupling with aryl amine derivatives, Cs2CO3 base, 1,4-dioxane, 100 °C | Arylation to introduce pyridin-4-yl substituent | Yields ~84% in related systems |

| 5 | Acidic deprotection with trifluoroacetic acid (TFA) | Removal of protecting groups | Quantitative conversion |

This sequence emphasizes the importance of low-temperature control, choice of base, and palladium-catalyzed cross-coupling to install the pyridin-4-yl group.

Analytical and Purification Techniques

- Purification : Flash column chromatography on silica gel with gradient elution (e.g., 0-30% ethyl acetate in heptane) is standard to isolate the target compound.

- Characterization : High-resolution NMR (^1H, ^13C, ^19F) confirms molecular structure and fluorine incorporation. Mass spectrometry (MS) and elemental analysis validate purity.

- Yield Optimization : Reaction conditions such as temperature, catalyst loading, and solvent choice are optimized to maximize yield and selectivity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | -78 °C to 100 °C | Controls selectivity and reaction rate |

| Solvent | THF, DMA, 1,4-dioxane | Influences solubility and catalyst activity |

| Catalyst | Iridium or Palladium complexes | Enables decarboxylative arylation or cross-coupling |

| Base | Potassium tert-butoxide, cesium carbonate | Facilitates enolate formation and coupling |

| Fluorinating agent | NFSI, Selectfluor | Selective fluorination at 3-position |

| Reaction time | 2–16 hours | Sufficient for complete conversion |

| Purification | Flash chromatography | Ensures product purity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves fluorination of pyrrolidine precursors, followed by coupling with pyridinyl groups. For example, photoinduced deformylative phosphonylation under UV light has been used for analogous compounds, employing reagents like triethylamine and dichloromethane at 0–20°C . Optimization may involve adjusting reaction time, temperature, and catalyst loading (e.g., DMAP) to improve yield. Parallel monitoring via TLC or HPLC is advised to track intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : , , and NMR are essential for confirming structure and fluorination. For example, NMR can distinguish between axial/equatorial fluorine configurations, while NMR identifies pyrrolidine and pyridine proton environments .

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns. For instance, a molecular ion peak at m/z 296.13 ([M+H]) confirms the formula .

Q. What safety precautions are necessary during handling and storage?

- Methodological Answer : The compound is likely a solid (analogous to light yellow solids in related tert-butyl carboxylates ). Use respiratory protection (N95 masks), nitrile gloves, and eye/face shields. Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis. Emergency protocols include immediate eye washing and evacuation in case of fire .

Advanced Research Questions

Q. How can stereochemical uncertainties in the fluorinated pyrrolidine ring be resolved using crystallography?

- Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is the gold standard. Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) are analyzed for fluorine positioning and ring puckering. For example, SHELX refinement parameters (R-factor < 0.05) ensure accuracy in determining cis/trans fluorine configurations .

Q. How can low yields in multi-step syntheses be addressed, particularly during fluorination or pyridine coupling?

- Methodological Answer : Low yields often arise from side reactions (e.g., defluorination). Strategies include:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during fluorination .

- Catalyst Screening : Test Pd/Cu catalysts for pyridinyl coupling efficiency .

- Workup Optimization : Employ column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate pure product .

Q. How does the fluorine substituent influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the pyrrolidine ring, affecting nucleophilic substitution rates. Computational studies (DFT) show fluorine’s role in stabilizing transition states via hyperconjugation. Experimentally, compare NMR shifts in polar vs. nonpolar solvents to assess solvation effects .

Q. What computational methods predict physicochemical properties like logP or solubility?

- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs to calculate logP (~2.7) and aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) model solvation free energy, while Gaussian 16 optimizes geometries for dipole moment calculations .

Q. How should conflicting spectroscopic or crystallographic data be analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.